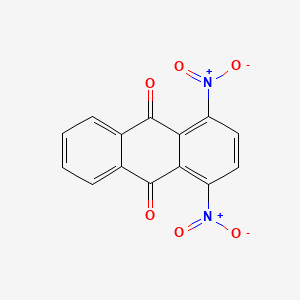

1,4-Dinitroanthracene-9,10-dione

Description

Contextualization within Anthraquinone (B42736) Chemistry and Nitroaromatic Compounds

1,4-Dinitroanthracene-9,10-dione is a derivative of anthraquinone, a tricyclic aromatic ketone. wikipedia.org The anthraquinone framework itself is a fundamental structure in the world of organic chemistry, forming the basis for numerous natural and synthetic dyes and pigments. wikipedia.org The introduction of nitro groups onto this stable core dramatically influences its chemical reactivity and properties, placing it squarely within the important class of nitroaromatic compounds.

The electron-withdrawing nature of the two nitro groups significantly activates the aromatic rings of the anthraquinone system, making the nitro groups themselves susceptible to nucleophilic substitution reactions. This heightened reactivity is a cornerstone of its synthetic utility. The precise positioning of the nitro groups at the 1 and 4 positions further dictates the regioselectivity of these substitution reactions, allowing for the controlled synthesis of specifically substituted anthraquinone derivatives.

The table below summarizes the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₄H₆N₂O₆ |

| Molecular Weight | 298.21 g/mol epa.gov |

| CAS Number | 66121-37-7 epa.gov |

| Appearance | Crystalline solid |

| Solubility | Generally soluble in organic solvents |

Significance as a Key Intermediate in Organic Synthesis and Materials Science

The primary significance of this compound lies in its role as a key intermediate for the synthesis of more complex and valuable compounds. The nitro groups can be readily displaced by a variety of nucleophiles, opening a gateway to a diverse range of 1,4-disubstituted anthraquinone derivatives.

A paramount application is in the synthesis of 1,4-diaminoanthraquinone (B121737) and its derivatives. chemicalbook.comgoogle.comgoogle.comnih.gov These amino-functionalized anthraquinones are crucial components in the manufacture of a wide variety of dyes and pigments, known for their vibrant colors and stability. The stepwise substitution of the nitro groups allows for the synthesis of unsymmetrically substituted 1,4-diaminoanthraquinones, which are otherwise challenging to prepare. researchgate.netacs.org This controlled synthesis is vital for fine-tuning the color and properties of the final dye molecules.

Furthermore, research has demonstrated the utility of this compound in the development of materials with specific electronic and optical properties. The ability to introduce different functional groups onto the anthraquinone core allows for the tailoring of molecules for applications in areas such as organic electronics and nonlinear optics. The core structure also serves as a scaffold for creating analogues of biologically active compounds, such as the anticancer agent mitoxantrone, for further investigation. nih.gov

The following table lists some of the important compounds that can be synthesized from this compound and their areas of application.

| Derivative | Application |

| 1,4-Diaminoanthraquinone | Dyes and Pigments chemicalbook.comnih.gov |

| Unsymmetrically substituted 1,4-diaminoanthraquinones | Specialty Dyes google.comresearchgate.net |

| Analogues of Mitoxantrone | Pharmaceutical Research nih.gov |

Synthetic Routes to this compound

Direct Nitration Strategies of Anthraquinone

Direct nitration of anthraquinone is a well-established method for introducing nitro groups onto the aromatic core. However, achieving a specific substitution pattern, such as the 1,4-disubstitution, is fraught with challenges related to regioselectivity.

The direct dinitration of anthraquinone does not readily yield the 1,4-isomer. The electron-withdrawing nature of the carbonyl groups deactivates the entire ring system towards electrophilic substitution. The first nitration occurs preferentially at the alpha-position (1, 4, 5, or 8). Once the first nitro group is introduced, it further deactivates the ring to which it is attached. Consequently, the second nitration predominantly occurs on the other, less deactivated ring, leading to the formation of 1,5- and 1,8-dinitroanthracene-9,10-dione as the major products. The formation of this compound via this method is not a favored pathway, and control over the regioselectivity to produce this specific isomer is a significant synthetic hurdle.

While various nitrating agents and conditions have been explored for the dinitration of anthraquinone, the focus has largely been on the production of the commercially important 1,5- and 1,8-isomers. There is a lack of specific, optimized reaction conditions or catalytic systems reported in the scientific literature that selectively yield this compound through direct dinitration. The inherent electronic and steric factors of the anthraquinone nucleus make the selective introduction of two nitro groups into a 1,4-relationship on the same ring a challenging and inefficient process.

Stepwise Synthesis and Functional Group Transformations

Due to the difficulties associated with direct dinitration, stepwise synthetic strategies involving functional group transformations on pre-substituted anthraquinone precursors are the preferred and more viable routes to obtain pure this compound.

A key precursor for the synthesis of this compound is 1,4-diaminoanthracene-9,10-dione. This compound can be synthesized from 1,4-dihydroxyanthraquinone. Another important intermediate is 1-amino-4-nitroanthracene-9,10-dione. These amino-substituted anthraquinones provide the necessary scaffold for the subsequent introduction of nitro groups at the desired positions.

The most effective method for the preparation of this compound involves the oxidation of amino groups on the anthraquinone core. A highly efficient method utilizes the oxidation of commercially available 1,4-diaminoanthracene-9,10-dione. acs.org This transformation can be achieved in high yield using a powerful oxidizing agent.

A reported successful procedure involves the use of trifluoroperacetic acid, which can be prepared in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide. acs.org This method provides a direct and high-yielding route to the target compound, bypassing the regioselectivity issues of direct nitration. An alternative, though lower-yielding, two-step oxidation of 1-amino-4-nitroanthracene-9,10-dione has also been reported. acs.org

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,4-Diaminoanthracene-9,10-dione | Trifluoroacetic anhydride, 90% Hydrogen peroxide | This compound | 84% | acs.org |

| 1-Amino-4-nitroanthracene-9,10-dione | (NH4)2S2O8 followed by CrO3 | This compound | 14% | acs.org |

Structure

2D Structure

Properties

CAS No. |

66121-37-7 |

|---|---|

Molecular Formula |

C14H6N2O6 |

Molecular Weight |

298.21 g/mol |

IUPAC Name |

1,4-dinitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H6N2O6/c17-13-7-3-1-2-4-8(7)14(18)12-10(16(21)22)6-5-9(11(12)13)15(19)20/h1-6H |

InChI Key |

NFVNRGFLTLZBTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 1,4-Dinitroanthracene-9,10-dione provides crucial information about the number, environment, and connectivity of hydrogen atoms within the molecule. Due to the compound's rigid aromatic structure, the protons are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The presence of the electron-withdrawing nitro groups and the quinone system significantly influences the chemical shifts of the aromatic protons, generally causing them to shift downfield.

A detailed analysis of the splitting patterns (multiplicity) and coupling constants (J-values) allows for the assignment of each proton to its specific position on the anthracene (B1667546) core. For instance, protons on the same aromatic ring will exhibit characteristic coupling patterns (e.g., ortho, meta, para coupling).

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available | Data not available | Data not available | H-2, H-3 |

| Data not available | Data not available | Data not available | H-5, H-8 |

| Data not available | Data not available | Data not available | H-6, H-7 |

Note: This table is a representation of expected data. Actual experimental values are required for a definitive analysis.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents.

The carbonyl carbons of the quinone moiety (C-9 and C-10) are expected to appear significantly downfield, typically in the range of 180-190 ppm. The carbons directly attached to the nitro groups (C-1 and C-4) will also experience a downfield shift due to the strong electron-withdrawing nature of the nitro groups. The remaining aromatic carbons will resonate in the typical aromatic region (120-150 ppm).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | C-9, C-10 (C=O) |

| Data not available | C-1, C-4 (C-NO₂) |

| Data not available | Other Aromatic Carbons |

| Data not available | Quaternary Carbons |

Note: This table is a representation of expected data. Actual experimental values are required for a definitive analysis.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For this compound, COSY would show cross-peaks between adjacent protons on the aromatic rings, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the signals of protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its specific functional groups.

The most prominent peaks would be due to:

C=O stretching: The two carbonyl groups of the quinone system will give rise to a strong absorption band, typically in the region of 1670-1690 cm⁻¹.

N-O stretching (nitro groups): The nitro groups will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region will be indicative of the aromatic rings.

C-H stretching (aromatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 1670-1690 | C=O (Quinone) |

| 1520-1560 | N-O (Asymmetric Stretch) |

| 1345-1385 | N-O (Symmetric Stretch) |

| 1450-1600 | C=C (Aromatic) |

| >3000 | C-H (Aromatic) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula of this compound. The experimentally determined exact mass can be compared with the calculated theoretical mass for the proposed formula (C₁₄H₆N₂O₆) to confirm its elemental composition.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 299.0298 | Data not available |

| [M+Na]⁺ | 321.0118 | Data not available |

Note: The calculated m/z values are based on the molecular formula C₁₄H₆N₂O₆. Actual experimental data is necessary for confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) like this compound, GC-MS provides critical information for both qualitative and quantitative analysis.

Methodology and Findings:

The analysis of nitro-PAHs often employs high-resolution capillary columns designed for separating complex isomeric mixtures. nih.govresearchgate.net The gas chromatograph separates the components of a sample, which are then introduced into the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺·) and characteristic fragment ions. depaul.edu For nitro-containing compounds, Negative Chemical Ionization (NCI) can be a highly sensitive alternative. nih.gov

The molecular ion peak is fundamental for determining the molecular weight. For this compound (C₁₄H₆N₂O₆), the expected monoisotopic mass is approximately 298.02 g/mol . nih.gov The subsequent fragmentation pattern provides a "fingerprint" for structural confirmation. The fragmentation of the anthraquinone (B42736) core and the nitro substituents follows predictable pathways. Common fragmentation includes the loss of nitro groups (NO₂, 46 Da) and nitric oxide (NO, 30 Da), followed by the sequential loss of carbonyl groups (CO, 28 Da) from the quinone structure. nih.govresearchgate.net

To enhance selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) in the Multiple Reaction Monitoring (MRM) mode can be utilized. nih.gov This technique involves selecting a specific precursor ion (e.g., the molecular ion) and monitoring its specific product ions, thereby reducing background noise and improving detection limits.

Hypothetical Fragmentation Data:

The table below outlines the plausible mass-to-charge ratios (m/z) of fragments that could be observed in the EI-MS spectrum of this compound, based on established fragmentation principles for related compounds.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Description |

| 298 | [C₁₄H₆N₂O₆]⁺· | - | Molecular Ion (M⁺·) |

| 252 | [C₁₄H₆NO₄]⁺· | NO₂ | Loss of a nitro group |

| 224 | [C₁₄H₆O₃]⁺· | NO₂ + CO | Loss of a nitro group and a carbonyl group |

| 206 | [C₁₄H₆N₂O₂]⁺· | 2 x NO₂ | Loss of both nitro groups |

| 196 | [C₁₃H₆O₂]⁺· | NO₂ + CO + CO | Loss of a nitro group and two carbonyl groups |

| 178 | [C₁₄H₆O]⁺· | 2 x NO₂ + CO | Loss of both nitro groups and one carbonyl group |

| 150 | [C₁₃H₆]⁺· | 2 x NO₂ + 2 x CO | Loss of both nitro groups and both carbonyl groups |

Advanced Spectroscopic Methods for Electronic Transitions and Molecular Interactions

Beyond structural elucidation, advanced spectroscopic techniques are employed to investigate the electronic properties of this compound, which are governed by its chromophoric anthraquinone core and the influence of its electron-withdrawing nitro substituents.

Research Findings:

UV-Visible (UV-Vis) absorption spectroscopy is a primary tool for studying electronic transitions. libretexts.org The spectrum of an anthraquinone derivative typically displays characteristic absorption bands corresponding to π→π* and n→π* transitions. researchgate.net For this compound, the extensive π-conjugated system of the anthracene core is expected to result in strong absorption bands in the UV region. The presence of the carbonyl groups introduces n→π* transitions, which are typically weaker in intensity.

The two nitro groups act as strong auxochromes and electron-withdrawing groups, significantly modulating the electronic structure. They can cause a bathochromic (red) shift of the absorption bands compared to the parent anthraquinone molecule, moving the absorption towards the visible region. nih.gov

Computational methods, such as Density Functional Theory (DFT), complement experimental findings by providing insights into the molecule's frontier molecular orbitals (HOMO and LUMO). nih.gov The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the energy of the lowest electronic transition. In molecules like this compound, the HOMO is typically localized on the electron-rich aromatic system, while the LUMO is often distributed over the electron-withdrawing quinone and nitro moieties.

The Franck-Condon principle governs the intensities of vibronic transitions (simultaneous vibrational and electronic transitions) observed in high-resolution electronic spectra. It states that electronic transitions occur much faster than nuclear motion, meaning the transition is "vertical" on a potential energy diagram. This can lead to a structured absorption band where individual peaks correspond to different vibrational levels of the excited electronic state.

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| UV-Visible Spectroscopy | Energy of electronic transitions (π→π, n→π) | Characterizes the chromophoric system and the influence of nitro and carbonyl groups on absorption wavelengths. researchgate.netresearchgate.net |

| Fluorescence Spectroscopy | Emission properties, excited state lifetime | Investigates the pathways of radiative decay from the excited electronic state. nih.gov |

| Computational Chemistry (DFT) | HOMO/LUMO energies, molecular orbital distribution | Provides theoretical insight into electronic transitions, charge distribution, and molecular geometry. nih.gov |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Electronic Structure

Detailed quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 1,4-Dinitroanthracene-9,10-dione, such studies would provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Analysis

Analysis of Electron Density Distribution and Aromaticity (e.g., QTAIM, HOMA)

The distribution of electrons within a molecule governs its chemical behavior. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the electron density to characterize chemical bonds and identify atomic interactions. The Harmonic Oscillator Model of Aromaticity (HOMA) is a quantitative measure of the aromatic character of cyclic systems. Application of these methods to this compound would elucidate the influence of the electron-withdrawing nitro groups on the aromaticity of the anthracene (B1667546) core. No specific QTAIM or HOMA analyses for this compound have been found in the public domain.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals indicate the molecule's ability to act as an electron donor or acceptor. Reactivity indices, such as electrophilicity and nucleophilicity, derived from these orbital energies, provide a quantitative measure of a molecule's reactivity. While general principles of FMO theory are well-established, specific FMO diagrams, energy values, and reactivity indices for this compound are absent from the reviewed literature.

Computational Modeling of Reaction Mechanisms and Regioselectivity

Computational modeling is instrumental in mapping the energetic pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Calculations for Nitro Group Substitution

The substitution of nitro groups is a characteristic reaction of nitroaromatic compounds. Computational chemistry can model the entire reaction pathway, including the identification and characterization of high-energy transition states. Such calculations for this compound would reveal the energy barriers and the geometry of the transition states involved in the displacement of its nitro groups, offering a detailed understanding of the reaction kinetics. Unfortunately, no studies presenting transition state calculations for nitro group substitution on this specific molecule were identified.

Prediction and Rationalization of Regiochemical Outcomes

In molecules with multiple reactive sites, predicting the regioselectivity of a reaction is a key challenge. Computational methods can predict and rationalize why a reaction occurs at one position over another by comparing the activation energies for different reaction pathways. For this compound, such studies would clarify which of the two nitro groups is more susceptible to nucleophilic attack and explain the underlying electronic and steric factors. However, specific computational predictions regarding the regiochemical outcomes of reactions involving this molecule are not available in the current body of scientific literature.

Photophysical Property Simulations and Excited State Chemistry

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption spectra, defining the nature of excited states, and elucidating the pathways of energy dissipation. researchgate.netnih.govmdpi.com For anthraquinone (B42736) derivatives, the photophysical properties are heavily influenced by the nature and position of substituents on the aromatic core. researchgate.netnih.gov

The presence of nitro groups is known to significantly impact the excited-state dynamics of aromatic compounds. These electron-withdrawing groups often introduce low-lying triplet states and enhance spin-orbit coupling, which can lead to highly efficient intersystem crossing from the initially excited singlet state to the triplet manifold. This process can dramatically shorten the lifetime of the fluorescent state.

Furthermore, computational studies on other nitroaromatic compounds have revealed complex excited-state landscapes that can include channels for photodissociation, where the nitro group can be cleaved from the aromatic ring. The specific pathways and efficiencies of these processes are highly dependent on the molecular structure and the surrounding environment.

For this compound, it is anticipated that the two nitro groups would significantly perturb the electronic structure of the anthraquinone core. Theoretical simulations would be essential to determine the energies of the singlet and triplet excited states and to map out the potential energy surfaces that govern the molecule's response to light absorption. Such studies would clarify the competition between fluorescence, intersystem crossing, and potential photochemical reactions.

Advanced Research Applications and Future Directions

A Versatile Precursor in the Synthesis of Functional Materials

The strategic placement of nitro groups on the anthraquinone (B42736) scaffold makes 1,4-dinitroanthracene-9,10-dione a highly valuable starting material for the synthesis of a wide array of functional organic materials. These nitro groups can be readily transformed into various other functionalities, opening up pathways to materials with tailored optical, electronic, and structural properties.

Crafting Chromophoric Systems for Optical Research

The anthraquinone core of this compound is an inherent chromophore, and the dinitro substitution provides a route to finely tune its optical properties. Through nucleophilic substitution of the nitro groups, a diverse range of donor-acceptor systems can be synthesized, leading to new dyes and fluorescent probes. The electron-withdrawing nature of the anthraquinone system combined with electron-donating groups that replace the nitro moieties allows for the creation of molecules with significant intramolecular charge transfer (ICT) character. This is a key principle in the design of solvatochromic dyes, which exhibit a shift in their absorption or emission spectra depending on the polarity of the solvent, and other advanced optical materials.

While direct studies on this compound for this purpose are not extensively detailed in readily available literature, the general principle is well-established for related anthraquinone derivatives. For instance, the synthesis of aminoanthraquinones from their nitro precursors is a common strategy to produce colored compounds with applications in dyes and pigments. biointerfaceresearch.com The stepwise substitution of the nitro groups in this compound by various diamines has been reported, leading to the formation of new chromophoric systems. researchgate.net

Exploration in the Realm of Organic Electronic Device Components

The development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic (PV) cells relies on the availability of molecular building blocks with suitable electronic properties. The anthraquinone framework is known for its electron-accepting capabilities, making its derivatives promising candidates for n-type organic semiconductors. The functionalization of the anthraquinone core allows for the tuning of the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which is crucial for efficient charge injection, transport, and separation in electronic devices.

Derivatives of this compound, obtained through the replacement of the nitro groups with various functional moieties, can be designed to exhibit specific electronic characteristics. For example, the introduction of aromatic or heteroaromatic groups can enhance π-π stacking and improve charge mobility in the solid state. Although specific research on this compound in organic electronics is still an emerging area, the broader class of amino- and diamino-9,10-anthracenedione derivatives has been explored for applications in organic redox flow batteries and as components of supercapacitor electrodes. biointerfaceresearch.com These applications highlight the potential of the functionalized anthraquinone core in energy storage and conversion technologies.

A Building Block for Novel Polymer Architectures

The bifunctional nature of this compound, with two reactive sites, makes it an attractive monomer for the synthesis of novel polymers. The substitution of the nitro groups can be utilized in polycondensation or polyaddition reactions to incorporate the rigid and electroactive anthraquinone unit into a polymer backbone. This can lead to polymers with enhanced thermal stability, specific optical properties, and redox activity.

For instance, the reaction of the dinitro compound with diamines or diols can yield polyimides or polyesters containing the anthraquinone moiety. These polymers could find applications as high-performance plastics, membrane materials, or as active components in electronic devices. A review on amino- and diamino-9,10-anthracenedione derivatives mentions the use of 1,4-bis(p-tolylamino)anthracene-9,10-dione in obtaining a polymer for ophthalmic cosmetic purposes, showcasing the potential for functionalized anthraquinones in specialized polymer applications. biointerfaceresearch.comresearchgate.net

Fundamental Contributions to Nitroaromatic and Anthraquinone Chemistry

Beyond its applications in materials science, the study of this compound provides fundamental insights into the reactivity of nitroaromatic compounds and the functionalization of complex polycyclic aromatic systems.

Unraveling the Reactivity Patterns of Nitroanthraquinones

The presence of two nitro groups on the electron-deficient anthraquinone ring system leads to interesting and often selective reactivity. The nitro groups are strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled introduction of a wide variety of functional groups by replacing one or both nitro groups.

Research has shown that the stepwise substitution of the nitro groups in this compound with diamines is possible, leading to unsymmetrically substituted products. researchgate.net This selectivity provides a powerful tool for the synthesis of complex molecules with precisely controlled structures. The study of these reactions contributes to a deeper understanding of the factors that govern the regioselectivity and reactivity in SNAr reactions on polycyclic aromatic systems. A comprehensive review on the functionalization of anthraquinones highlights the importance of such substitution reactions in creating a diverse range of derivatives. colab.ws

Advancing the Functionalization of Polycyclic Aromatic Compounds

Polycyclic aromatic compounds (PACs) are a cornerstone of organic chemistry and materials science. The ability to selectively introduce functional groups onto these rigid frameworks is crucial for tailoring their properties for specific applications. The chemical behavior of this compound serves as a case study for the functionalization of such complex systems.

The methodologies developed for the modification of this compound can often be applied to other polycyclic aromatic systems. For example, understanding the conditions required for selective nucleophilic substitution on this molecule can inform the synthesis of derivatives of other complex aromatic hydrocarbons. The development of methods for introducing new C-C, C-N, and C-O bonds to the anthraquinone core, often starting from nitro-precursors, expands the synthetic chemist's toolbox for the construction of intricate molecular architectures. colab.ws

Environmental Chemical Research Perspectives

The environmental relevance of this compound stems from its potential formation through various environmental processes and its subsequent transformations, which can influence the mobility, persistence, and toxicity of related pollutants.

Investigation of Environmental Transformation Pathways of Nitrated Anthraquinones

While specific experimental data on the environmental transformation of this compound is limited, the known behavior of analogous nitrated aromatic compounds provides a strong basis for predicting its environmental fate. The primary transformation pathways for nitroaromatic compounds in the environment include microbial degradation and photolysis.

Under anaerobic conditions, the nitro groups of compounds like dinitrotoluenes are microbially reduced to amino groups. This biotransformation is a critical step in the natural attenuation of these contaminants. It is hypothesized that this compound would undergo a similar reductive transformation, leading to the formation of amino-nitroanthraquinones and ultimately diaminoanthraquinones.

In aerobic environments, oxidation and photolysis are expected to be significant degradation pathways. The anthraquinone core is susceptible to photochemical degradation, and the presence of nitro groups can influence the rate and products of these reactions. Research on other anthraquinone derivatives has shown that photodegradation can lead to the formation of more polar and potentially more mobile byproducts.

| Transformation Type | Predicted Pathway for this compound | Key Influencing Factors |

| Biotransformation (Anaerobic) | Sequential reduction of nitro groups to amino groups. | Presence of anaerobic microorganisms, redox potential, availability of electron donors. |

| Biotransformation (Aerobic) | Oxidative degradation of the aromatic rings. | Presence of aerobic microorganisms, oxygen levels. |

| Photolysis | Degradation of the anthraquinone structure initiated by light absorption. | Wavelength and intensity of light, presence of photosensitizers in the environmental matrix. |

This table provides a predictive overview of the potential environmental transformation pathways for this compound based on the behavior of similar compounds.

Contribution to Research on Nitro-Polycyclic Aromatic Hydrocarbons (NPAHs) in Atmospheric and Aqueous Systems

This compound serves as an important subject in the broader research context of Nitro-Polycyclic Aromatic Hydrocarbons (NPAHs). NPAHs are a class of compounds of significant environmental concern due to their mutagenic and carcinogenic properties. They are formed in the atmosphere through the reaction of parent PAHs with nitrogen oxides, particularly in the presence of sunlight.

The study of specific nitrated compounds like this compound can provide valuable insights into the formation mechanisms, atmospheric transport, and deposition of NPAHs. Although direct atmospheric measurements of this compound are not widely reported, its presence in environmental samples would be indicative of specific formation pathways involving the nitration of anthraquinone, which itself can be an atmospheric oxidation product of anthracene (B1667546).

In aqueous systems, the fate of NPAHs is governed by their solubility, partitioning behavior, and susceptibility to degradation processes. Research on the transformation of this compound in water can help to model the environmental persistence and potential for groundwater contamination by this and other nitrated aromatic compounds.

| Research Area | Contribution of this compound Studies |

| Atmospheric Chemistry | Understanding the gas-phase and particle-phase reactions leading to the formation of nitrated anthraquinones. |

| Source Apportionment | Potentially serving as a marker for specific emission sources or atmospheric processing of PAHs. |

| Aqueous Environmental Fate | Modeling the transport, partitioning, and degradation of NPAHs in surface waters and groundwater. |

This table summarizes the key contributions of studying this compound to the broader field of NPAH research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.